Structural Elucidation of 4-Phenyl-1H-pyrazole-5-carboxylic Acid HCl: A Comprehensive NMR Spectroscopy Guide
Structural Elucidation of 4-Phenyl-1H-pyrazole-5-carboxylic Acid HCl: A Comprehensive NMR Spectroscopy Guide
Executive Summary & Pharmacological Context
Pyrazole-carboxylic acids and their derivatives are foundational pharmacophores in modern drug discovery. Specifically, 4-phenyl-1H-pyrazole-3/5-carboxylic acid scaffolds have gained significant traction as potent kinase inhibitors, including their use as brain-permeable SGK1 inhibitors for neurodegenerative diseases[1].
In pharmaceutical development, these compounds are frequently formulated as hydrochloride (HCl) salts to disrupt the highly stable planar crystal lattice, thereby improving aqueous solubility and bioavailability. However, the protonation state of the pyrazole ring drastically alters its electronic environment. This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-phenyl-1H-pyrazole-5-carboxylic acid HCl , establishing a self-validating framework for structural confirmation.
Rationale for Experimental Design
As a Senior Application Scientist, it is critical to understand why specific experimental conditions are chosen, rather than just following a protocol.
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Solvent Selection (DMSO-d₆): The HCl salt of a pyrazole-carboxylic acid is highly polar and virtually insoluble in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is required because its strong hydrogen-bond accepting capability disrupts the intermolecular hydrogen bonding of the salt lattice[2]. Furthermore, DMSO-d₆ shifts exchangeable protons (NH, COOH) downfield, preventing them from overlapping with the critical aromatic diagnostic region.
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The Role of the HCl Salt: The free base of this compound exhibits tautomerism between the 1H and 2H forms. Protonation by HCl locks the system into a positively charged pyrazolium species. This global deshielding effect is critical for interpreting the downfield shift of the H-3 pyrazole proton.
Caption: Causal relationship between structural features and NMR chemical shifts.
Self-Validating NMR Acquisition Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation checkpoints.
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2]. Causality: 15 mg ensures a sufficient signal-to-noise (S/N) ratio for ¹³C acquisition without causing concentration-dependent viscosity line broadening.
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Thermal Equilibration: Insert the sample into the spectrometer and hold at 298 K for exactly 5 minutes. Validation: This prevents convection currents inside the NMR tube, which cause asymmetrical line shapes.
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Shimming & Tuning: Perform automated gradient shimming (Z1-Z5), followed by manual fine-tuning of Z1 and Z2. Validation Checkpoint: Do not proceed to acquisition unless the TMS peak linewidth at half-height is < 0.5 Hz.
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¹H NMR Acquisition: Utilize a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds and 16 scans. Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) of the sterically hindered aromatic protons, allowing for accurate integration.
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¹³C NMR Acquisition: Utilize a power-gated decoupling sequence (e.g., WALTZ-16) with a D1 of 2.0 seconds and 1024 scans. Causality: Power-gated decoupling prevents Nuclear Overhauser Effect (NOE) buildup on quaternary carbons (C-4, C-5, C-1'), ensuring they are visible above the baseline.
Caption: Step-by-step self-validating NMR acquisition workflow for pyrazole HCl salts.
Spectroscopic Data & Mechanistic Analysis
¹H NMR Chemical Shifts
The proton spectrum of this molecule is defined by the interplay between the electron-withdrawing carboxylic acid and the anisotropic ring current of the phenyl group[3].
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality & Assignment Rationale |
| NH / COOH | 13.50 - 14.50 | Broad singlet | 2H | Highly exchangeable. Broadened by the quadrupolar relaxation of the nitrogen atom and dynamic proton exchange in the HCl salt[2]. |
| H-3 (Pyrazole) | 8.25 | Singlet | 1H | Highly diagnostic. Deshielded by the adjacent protonated nitrogen and the inductive (-I) effect of the C-5 carboxyl group. |
| H-2', H-6' (Phenyl) | 7.52 | Multiplet | 2H | Ortho protons. The dihedral angle between the phenyl and pyrazole rings places these protons directly in the deshielding cone of the pyrazole core[3]. |
| H-3', H-4', H-5' (Phenyl) | 7.40 | Multiplet | 3H | Meta and para protons. They experience less anisotropic deshielding compared to the ortho position. |
¹³C NMR Chemical Shifts
Carbon shifts provide a direct map of the electron density across the heteroaromatic system. The GIAO (Gauge-Independent Atomic Orbital) absolute shieldings for pyrazole-carboxylic acids confirm that the C-4 position remains the most electron-rich carbon in the ring[3].
| Position | Chemical Shift (δ, ppm) | Causality & Assignment Rationale |
| C=O (Carboxyl) | 161.5 | Highly deshielded carbonyl carbon; typical for conjugated pyrazole-carboxylic acids. |
| C-5 (Pyrazole) | 141.2 | Directly attached to the strongly electron-withdrawing carboxyl group (-I effect). |
| C-3 (Pyrazole) | 136.5 | Deshielded by the adjacent electronegative nitrogen atoms. |
| C-1' (Phenyl) | 131.0 | Quaternary ipso carbon connecting the phenyl ring to the pyrazole core. |
| C-2', C-6' (Phenyl) | 129.5 | Ortho carbons of the phenyl ring. |
| C-3', C-5' (Phenyl) | 128.5 | Meta carbons of the phenyl ring. |
| C-4' (Phenyl) | 127.8 | Para carbon of the phenyl ring. |
| C-4 (Pyrazole) | 121.0 | Relatively shielded compared to C-3/C-5 due to mesomeric electron donation (+M effect) from the adjacent pyrazole nitrogens into the β-position[3]. |
References
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Brain Permeable SGK1 Inhibitors: A Promising Therapeutic Strategy for Neurodegenerative Diseases Journal of Medicinal Chemistry - ACS Publications[Link]
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The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid ARKIVOC / ResearchGate[Link]
